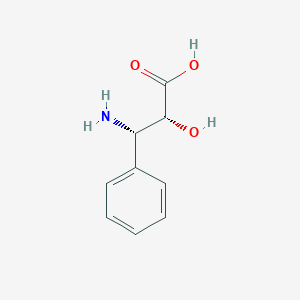

(2R,3S)-3-Phenylisoserine

Description

(2R,3S)-3-Phenylisoserine is a β-amino acid critical to the bioactivity of paclitaxel (Taxol), a potent anticancer drug. As the C-13 side chain of Taxol, it exists as N-benzoyl-(2R,3S)-3-phenylisoserine, a configuration essential for strong cytotoxicity . Its stereochemistry ensures proper binding to β-tubulin, stabilizing microtubules and inducing apoptosis in cancer cells. The compound’s synthesis is challenging due to its chiral centers, driving innovations in biocatalytic methods, including lipase-mediated enantioselective hydrolysis and β-lactam ring cleavage .

Properties

IUPAC Name |

(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZARFIRJROUVLM-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-Phenylisoserine can be achieved through several methods. One common approach involves the regio- and stereoselective hydrobromolysis of (2S,3R)-β-phenylglycidic acid esters, followed by O-acylcarbamoylation, intramolecular cyclization to form oxazolidin-2-one derivatives, and subsequent ring opening . Another method involves enzymatic catalysis, which offers mild reaction conditions and high selectivity .

Industrial Production Methods: Industrial production of this compound often employs enzymatic methods due to their efficiency and selectivity. These methods typically involve maintaining reaction temperatures between 28-35°C and using specific enzymes to promote the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions: (2R,3S)-3-Phenylisoserine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of esters, ethers, or amides.

Scientific Research Applications

Peptide Synthesis

Overview:

(2R,3S)-3-Phenylisoserine serves as an essential building block in the synthesis of peptides. Its unique stereochemistry allows for the incorporation into peptides that exhibit biological activity.

Case Study:

Research demonstrates its use in synthesizing biologically active compounds, including neuroactive peptides that are critical for understanding neurological disorders. The compound's ability to modify peptide properties enhances the therapeutic potential of these molecules .

Drug Development

Overview:

The compound is pivotal in designing novel drugs targeting specific biological pathways. Its structural features enable researchers to create compounds with improved efficacy and selectivity.

Case Study:

A study synthesized hybrid compounds incorporating (2R,3S)-N-benzoyl-3-phenylisoserine with artemisinin, resulting in enhanced antiplasmodial activity against Plasmodium falciparum. These hybrids showed IC50 values significantly lower than traditional treatments, indicating their potential as new antimalarial agents .

Biotechnology

Overview:

In biotechnology, this compound is utilized to produce enzyme inhibitors and other therapeutic agents. Its role as a precursor in various biochemical pathways enhances the development of innovative biotechnological applications.

Case Study:

Research has explored its application in producing inhibitors for SARS-CoV protease, demonstrating its utility in antiviral drug design. Compounds derived from this framework exhibited low cytotoxicity while effectively inhibiting viral protease activity .

Research in Neuroscience

Overview:

The compound is instrumental in studying neuroactive peptides that play a role in neurological functions and disorders.

Insights:

Studies have shown that derivatives of this compound can modulate neurotransmitter systems, offering insights into potential treatments for conditions such as depression and anxiety .

Cosmetic Formulations

Overview:

Due to its biological properties, this compound is being investigated for applications in cosmetic formulations, particularly for anti-aging products.

Insights:

The compound's ability to influence cellular mechanisms offers potential benefits in skin health and rejuvenation, making it appealing to the cosmetic industry .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of (2R,3S)-3-Phenylisoserine involves its role as a chiral intermediate in various biochemical pathways. Its specific stereochemistry allows it to interact with enzymes and receptors in a highly selective manner, facilitating the synthesis of biologically active compounds. The molecular targets and pathways involved include the inhibition of microtubule depolymerization in cancer cells, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with β-Amino Acids and Peptides

β-amino acids, including (2R,3S)-3-phenylisoserine, exhibit unique conformational properties:

Key Insight : The rigidity and protease resistance of β-peptides make this compound a valuable scaffold for drug design .

Hybrid Derivatives and Modified Analogs

Modifications to the phenylisoserine core explore expanded bioactivity:

Key Insight: Hybridization retains Taxol’s cytotoxicity while introducing novel mechanisms, such as kinase inhibition or antimalarial activity .

Biological Activity

(2R,3S)-3-Phenylisoserine (PIS) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of PIS, focusing on its role as an antimalarial agent, its synthesis, and its interactions with various biological targets.

Overview of this compound

This compound is an amino acid derivative that has been identified as a key building block in the synthesis of various bioactive compounds, including paclitaxel, a well-known anticancer drug. The compound exhibits a chiral structure that imparts unique pharmacological properties.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of this compound and its derivatives. Notably, hybrid compounds incorporating PIS with artemisinin scaffolds have demonstrated enhanced activity against Plasmodium falciparum, the causative agent of malaria.

Case Study: Hybrid Compounds

A study synthesized hybrid compounds combining (2R,3S)-N-benzoyl-3-phenylisoserine with artemisinin and quinoline moieties. These hybrids showed 3- to 4-fold greater antiplasmodial activity than dihydroartemisinin, with nanomolar IC50 values against the K1 strain of P. falciparum .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Hybrid A | 0.16 | 20 |

| Hybrid B | 0.12 | 25 |

| Dihydroartemisinin | 0.50 | - |

The selectivity index indicates that these hybrids are less toxic to mammalian cells compared to their antimalarial efficacy, suggesting a promising therapeutic profile.

The mechanism by which this compound exerts its biological effects involves interaction with specific proteins and enzymes. For instance, PIS derivatives have been evaluated for their inhibitory effects on SARS-CoV protease, demonstrating potential as antiviral agents.

Inhibition Studies

In studies focused on SARS-CoV protease inhibition, certain phenylisoserine derivatives exhibited IC50 values ranging from 43 µM to 65 µM against the R188I mutant protease . The structure-activity relationship (SAR) analysis indicated that specific functional groups on the phenylisoserine scaffold are crucial for enhancing inhibitory potency.

Synthesis and Derivatives

The synthesis of this compound typically involves enantioselective processes starting from readily available precursors. The compound serves as an important intermediate in the production of taxanes like paclitaxel .

Synthetic Pathway Overview

- Starting Material : Racemic cis-phenylglycidic acid.

- Enantioselective Resolution : Utilizing (+)-tartaric acid derivatives.

- Conversion : Hydrolysis and further functionalization to obtain PIS.

Q & A

Q. (Basic)

- Chiral Chromatography : Use Chiralpak® IA or IB columns with hexane:isopropanol mobile phases to resolve enantiomers .

- X-ray Crystallography : Determines absolute configuration, as seen in studies of Taxol intermediates .

- NMR Spectroscopy : H and C NMR (e.g., δ 4.2 ppm for C2 hydroxyl proton) confirm regiochemistry .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 181.19 for CHNO) .

How can hybrid molecules incorporating this compound enhance antiplasmodial activity?

(Advanced)

Hybridization strategies covalently link this compound to pharmacophores like artemisinin or quinoline. For example:

- Artemisinin Hybrids : Ester-linked hybrids (e.g., compounds 7a/7b) exhibit IC values of 1.2–1.5 nM against Plasmodium falciparum K1 strain, 3–4× more potent than dihydroartemisinin. The (2R,3S) side chain improves metabolic stability, delaying esterase cleavage .

- Quinoline Hybrids : Amide-linked derivatives show reduced efficacy (IC >10 nM), highlighting the importance of linker chemistry on bioavailability .

What computational methods elucidate the conformational flexibility of this compound?

(Advanced)

Ab initio calculations (e.g., DFT at B3LYP/6-31G* level) map the energy landscape of zwitterionic and neutral conformers. The side chain’s C2–C3 dihedral angle (preferred range: 60°–90°) correlates with paclitaxel’s bioactive conformation. Molecular dynamics simulations in explicit solvent (e.g., water) further predict hydration effects on stability .

Why do some this compound hybrids show contradictory antiplasmodial results?

(Advanced)

Data inconsistencies arise from:

- Strain-Specific Sensitivity : Hybrids may target P. falciparum K1 (multidrug-resistant) but fail against W2 (chloroquine-resistant) due to variant transporter expression .

- Metabolic Instability : Ester-linked hybrids degrade faster in vivo, releasing active moieties unevenly. LC-MS/MS pharmacokinetic profiling is recommended to assess hydrolysis rates .

How does the (2R,3S) configuration impact synthetic yield in large-scale applications?

(Advanced)

The stereochemistry dictates reaction efficiency in multi-step syntheses. For example, asymmetric Henry reactions using Cu(II)-chiral amine catalysts yield this compound precursors with 85–92% ee, but scaling beyond 100 g requires rigorous pH control (pH 6.5–7.0) to minimize epimerization .

What strategies improve the metabolic stability of this compound-based prodrugs?

Q. (Advanced)

- Linker Modification : Replacing ester bonds with carbamates reduces hepatic esterase cleavage (e.g., t increased from 2.1 to 8.7 hours in rat plasma) .

- PEGylation : Conjugating polyethylene glycol (PEG) to the C2 hydroxyl group enhances solubility and prolongs circulation time .

How do solvent systems influence the crystallization of this compound intermediates?

(Advanced)

Polar aprotic solvents (e.g., acetonitrile) favor monoclinic crystal forms with higher melting points (222–224°C), while ethanol/water mixtures yield orthorhombic forms prone to hydrate formation. XRPD and DSC are critical for polymorph screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.